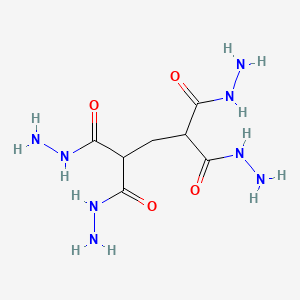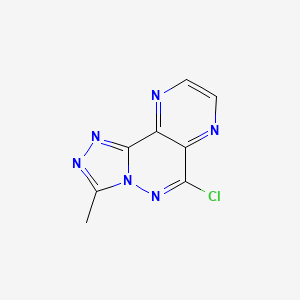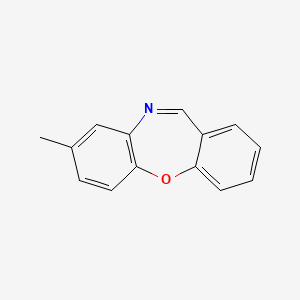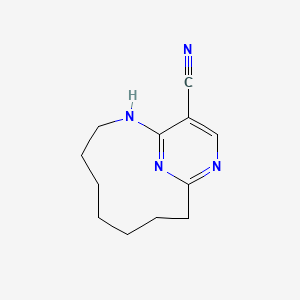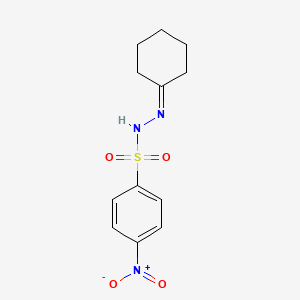
N'-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclohexylidene group attached to a benzenesulfonohydrazide moiety, with additional hydroxy and oxido functionalities. Its molecular formula is C13H16N2O2S, and it has a molecular weight of 268.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide typically involves the condensation of cyclohexanone with 4-(hydroxy(oxido)amino)benzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxido group can be reduced to form hydroxy derivatives.
Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The hydroxy and oxido groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzymatic activity. The sulfonohydrazide moiety can also participate in covalent bonding with target molecules, further enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N’-Cyclohexylidene-4-methoxybenzenesulfonohydrazide: Similar structure but with a methoxy group instead of a hydroxy(oxido)amino group.
N’-Cyclohexylidene-4-chlorobenzenesulfonohydrazide: Contains a chloro group instead of a hydroxy(oxido)amino group.
Uniqueness
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide is unique due to the presence of both hydroxy and oxido functionalities, which provide additional sites for chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
91644-02-9 |
|---|---|
Fórmula molecular |
C12H15N3O4S |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-6-8-12(9-7-11)20(18,19)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |
Clave InChI |
KVTUOEDVLCFCHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




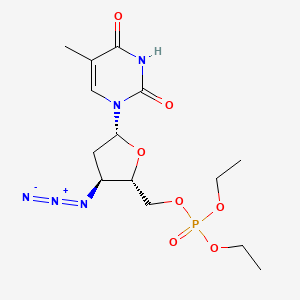
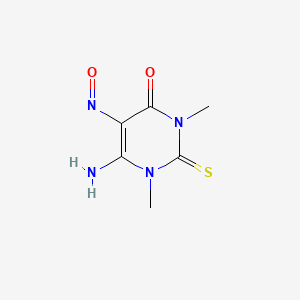
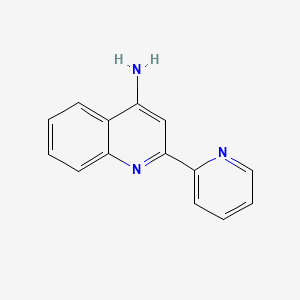
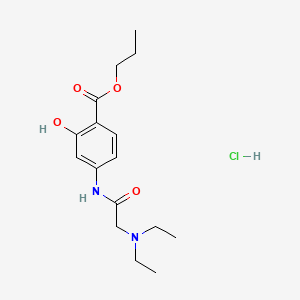

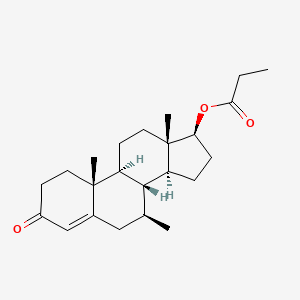
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
